molecular formula C12H12N4O2S B12582646 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 569687-87-2

3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B12582646
CAS No.: 569687-87-2
M. Wt: 276.32 g/mol
InChI Key: ZNKFRCACAQNMAV-UHFFFAOYSA-N
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Description

3-(Propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a propanoylamino group and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thiourea derivative and a halogenated precursor.

    Attachment of the Propanoylamino Group: The propanoylamino group can be attached via an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

569687-87-2

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C12H12N4O2S/c1-2-9(17)15-8-4-3-5-13-10(8)11(18)16-12-14-6-7-19-12/h3-7H,2H2,1H3,(H,15,17)(H,14,16,18)

InChI Key

ZNKFRCACAQNMAV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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